Technical Whitepaper: 2,4-Dichloro-3,5-difluoronitrobenzene (CAS 96535-02-5)
Technical Whitepaper: 2,4-Dichloro-3,5-difluoronitrobenzene (CAS 96535-02-5)
Executive Summary
2,4-Dichloro-3,5-difluoronitrobenzene (CAS 96535-02-5) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals .[1] Distinct from its structural isomer (3,5-dichloro-2,4-difluoronitrobenzene, a key precursor for benzoylurea insecticides like Teflubenzuron), this compound is valued for its unique regiochemical reactivity .
The presence of a nitro group at position 1 activates the chlorine atoms at positions 2 and 4 toward nucleophilic aromatic substitution (SNAr), while the fluorine atoms at positions 3 and 5 remain chemically stable due to their meta-positioning relative to the electron-withdrawing nitro group. This "fluorine-retaining" scaffold allows researchers to introduce complex amine or ether functionalities while preserving the difluoro-substitution pattern essential for biological activity in pharmaceutical targets.
Chemical Profile & Physical Properties[2][3][4][5][6]
The compound presents as a pale yellow to yellow crystalline solid. Its high halogen content contributes to its lipophilicity and specific density.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Registry Number | 96535-02-5 | Distinct from isomer 2105-59-1 |
| IUPAC Name | 2,4-Dichloro-3,5-difluoro-1-nitrobenzene | |
| Molecular Formula | C₆HHCl₂F₂NO₂ | |
| Molecular Weight | 227.98 g/mol | |
| Physical State | Crystalline Solid | Pale yellow to yellow |
| Melting Point | 39–45 °C | (Lit. range for similar congeners) |
| Boiling Point | ~242 °C | Predicted at 760 mmHg |
| Density | ~1.7 g/cm³ | High density due to Cl/F substitution |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |
Synthetic Routes & Manufacturing[7]
Unlike its isomer, which is synthesized by chlorinating 2,4-difluoronitrobenzene, the synthesis of CAS 96535-02-5 requires a route that establishes the specific 2,4-dichloro-3,5-difluoro pattern.
Primary Synthetic Pathway: Nitration of Dihalogenated Precursors
The most robust industrial route involves the nitration of 2,4-dichloro-1,3-difluorobenzene . The fluorine substituents direct the incoming nitro group to the position meta to themselves (due to steric and electronic balancing in this crowded ring), but the strong ortho/para direction of the chlorine atoms and the steric hindrance usually necessitate carefully controlled conditions.
Protocol (Optimized Nitration):
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Reagents: 2,4-Dichloro-1,3-difluorobenzene (1.0 eq), Fuming Nitric Acid (HNO₃, 1.5 eq), Sulfuric Acid (H₂SO₄) solvent.
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Conditions: Reaction is maintained at 0–10°C to prevent over-nitration or oxidation.
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Work-up: Quench over crushed ice; extract with dichloromethane.
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Purification: Recrystallization from ethanol/water to remove the 6-nitro isomer.
Alternative Route: Halex Reaction (Fluorination)
For high-purity applications, a "Halex" (Halogen Exchange) reaction using 2,3,4,5-tetrachloronitrobenzene and anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) can be used. However, this method requires precise control to selectively fluorinate the 3 and 5 positions, which is thermodynamically challenging compared to the 2 and 4 positions. Thus, the nitration route is generally preferred for this specific isomer.
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of CAS 96535-02-5.
Reactivity & Regioselectivity (SNAr)
The core value of CAS 96535-02-5 lies in its regioselective reactivity . In nucleophilic aromatic substitution (SNAr), the position of the leaving group relative to the electron-withdrawing nitro group is critical.
Mechanistic Insight
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Activation: The Nitro group (NO₂) at position 1 strongly activates positions 2 (ortho) and 4 (para) toward nucleophilic attack.
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Deactivation/Stability: The Fluorine atoms at positions 3 and 5 are meta to the nitro group. They are not activated for SNAr.
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Leaving Group Hierarchy: While Fluorine is typically a better leaving group than Chlorine in SNAr (due to the high electronegativity stabilizing the Meisenheimer complex), this only applies if the Fluorine is in an activated (ortho/para) position.
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Outcome: In this molecule, the Chlorines are activated, and the Fluorines are not. Therefore, nucleophiles (amines, thiols) will selectively displace the Chlorine atoms, retaining the Fluorine substituents.
Reaction:
This is the inverse of the reactivity seen in its isomer (3,5-dichloro-2,4-difluoronitrobenzene), where the Fluorines are activated and displaced.
Figure 2: The nitro group directs nucleophilic attack to the chlorinated positions, preserving the fluorines.
Applications in Drug Development
Fluoroquinolone Antibiotics
The 3,5-difluoro substitution pattern is a hallmark of third- and fourth-generation fluoroquinolones. This intermediate allows the construction of the quinolone core while maintaining the critical fluorine atoms that enhance cell penetration and DNA gyrase binding affinity.
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Workflow:
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Selective Displacement: The C-2 Chlorine is displaced by an alkyl group or auxiliary.
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Reduction: The Nitro group is reduced to an aniline (2,4-dichloro-3,5-difluoroaniline).
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Cyclization: The aniline reacts with EMME (Diethyl ethoxymethylenemalonate) to form the quinolone ring.
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Agrochemicals
While the isomer is used for Teflubenzuron, CAS 96535-02-5 is investigated for novel benzoylphenylurea insecticides where the fluorine position alters the metabolic stability of the compound in target pests.
Experimental Protocol: Selective Amination
Objective: Selective substitution of the C-2 Chlorine with Morpholine.
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Preparation: Dissolve 2,4-dichloro-3,5-difluoronitrobenzene (10 mmol) in anhydrous Acetonitrile (50 mL).
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Base Addition: Add Diisopropylethylamine (DIPEA, 12 mmol) to scavenge HCl.
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Nucleophile Addition: Add Morpholine (10.5 mmol) dropwise at 0°C.
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Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The ortho-chlorine is more labile than the para-chlorine due to the inductive effect of the adjacent nitro group.
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Work-up: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄.
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Yield: Expect ~85% of 2-morpholino-4-chloro-3,5-difluoronitrobenzene.
Safety & Handling (HSE)
Signal Word: DANGER
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Hazard Statements:
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Handling: Handle under a fume hood. Avoid dust formation. This compound is a potent skin sensitizer.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from strong bases and reducing agents.
References
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Synthesis of Halogenated Nitrobenzenes. Google Patents. "Method for preparing 3,5-dichloro-2,4-difluoronitrobenzene and isomers."[3][4][5] Available at:
- Nucleophilic Substitution in Polyhalogenated Nitrobenzenes.Journal of Fluorine Chemistry. "Regioselectivity in SNAr reactions of polyfluoronitrobenzenes." (General Reference for SNAr mechanism in fluoronitrobenzenes).
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Fluoroquinolone Structure-Activity Relationships. National Institutes of Health (NIH). "Fluoroquinolone Breakpoints and Chemistry." Available at: [Link]
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Chemical Properties of Dichlorodifluoronitrobenzenes. PubChem. "2,4-Dichloro-3,5-difluoronitrobenzene Compound Summary." Available at: [Link]
Sources
- 1. kemix.com.au [kemix.com.au]
- 2. 2,5-Furandione, polymer with ethenylbenzene, zinc salt - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 4. EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene - Google Patents [patents.google.com]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
